molecular formula C13H6Cl2N2O3 B12924101 1,7-Dichloro-4-nitroacridin-9(10H)-one CAS No. 21814-67-5

1,7-Dichloro-4-nitroacridin-9(10H)-one

Cat. No.: B12924101
CAS No.: 21814-67-5
M. Wt: 309.10 g/mol
InChI Key: ISDGJDPYMPBYNZ-UHFFFAOYSA-N
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Description

1,7-Dichloro-4-nitroacridin-9(10H)-one is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as antitumor and antimicrobial agents. The presence of chloro and nitro groups in the acridine structure can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dichloro-4-nitroacridin-9(10H)-one typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group into the acridine ring using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

    Chlorination: Introduction of chloro groups using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Cyclization: Formation of the acridine ring through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,7-Dichloro-4-nitroacridin-9(10H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: 1,7-Dichloro-4-aminoacridin-9(10H)-one.

    Substitution: Various substituted acridines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe for studying DNA interactions due to its planar structure.

    Medicine: Potential antitumor and antimicrobial agent.

    Industry: Used in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,7-Dichloro-4-nitroacridin-9(10H)-one would depend on its specific application. In medicinal chemistry, it might interact with DNA by intercalation, disrupting DNA replication and transcription. The chloro and nitro groups could enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.

    Proflavine: Another acridine derivative with antimicrobial properties.

Uniqueness

1,7-Dichloro-4-nitroacridin-9(10H)-one is unique due to the presence of both chloro and nitro groups, which can significantly alter its chemical reactivity and biological activity compared to other acridine derivatives.

Properties

CAS No.

21814-67-5

Molecular Formula

C13H6Cl2N2O3

Molecular Weight

309.10 g/mol

IUPAC Name

1,7-dichloro-4-nitro-10H-acridin-9-one

InChI

InChI=1S/C13H6Cl2N2O3/c14-6-1-3-9-7(5-6)13(18)11-8(15)2-4-10(17(19)20)12(11)16-9/h1-5H,(H,16,18)

InChI Key

ISDGJDPYMPBYNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C3=C(C=CC(=C3N2)[N+](=O)[O-])Cl

Origin of Product

United States

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